3-(4-Nitrophenyl)-5-phenylphenol
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Overview
Description
3-(4-Nitrophenyl)-5-phenylphenol is an organic compound that features a nitrophenyl group and a phenyl group attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-phenylphenol typically involves the nitration of phenylphenol derivatives. One common method is the nitration of 3-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-phenylphenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.
Oxidation: Potassium permanganate in alkaline conditions, or chromium trioxide in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-5-phenylphenol.
Oxidation: Quinone derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-5-phenylphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5-phenylphenol depends on its chemical structure and the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
3-Phenylphenol: A compound with a phenyl group attached to a phenol ring without the nitro group.
4-Nitrophenylphenol: A compound with a nitro group and a phenyl group attached to a phenol ring.
Uniqueness
3-(4-Nitrophenyl)-5-phenylphenol is unique due to the presence of both a nitrophenyl group and a phenyl group on the phenol core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-18-11-15(13-4-2-1-3-5-13)10-16(12-18)14-6-8-17(9-7-14)19(21)22/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFCPDXEACHHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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